2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide
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Overview
Description
2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[3,4-d]pyrimidine core, which is a fused bicyclic structure containing both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrido[3,4-d]pyrimidine core.
Attachment of the Propanamide Group: The final step involves the acylation of the piperazine nitrogen with isopropyl propanoate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophilic reagents, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Biological Research: Researchers use this compound to study its effects on cellular pathways and molecular mechanisms. It can serve as a tool to investigate the role of specific proteins and enzymes in biological processes.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes. It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways and influencing cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butyl [1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetate Dioxalate
- benzyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-methylpyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
- (3R)-3-[2-[3-(4-Amino-2-methylpyrido[3,2-d]pyrimidin-6-yl)phenyl]ethynyl]-3-hydroxy-1-methyl-2-pyrrolidinone
Uniqueness
2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide is unique due to its specific combination of a pyrido[3,4-d]pyrimidine core with a piperazine ring and a propanamide group. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H26N6O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C18H26N6O/c1-12(2)20-18(25)13(3)23-7-9-24(10-8-23)17-15-5-6-19-11-16(15)21-14(4)22-17/h5-6,11-13H,7-10H2,1-4H3,(H,20,25) |
InChI Key |
JXBLFSCTVGRSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C(C)C(=O)NC(C)C |
Origin of Product |
United States |
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